(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
Description
The compound “(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide” is a thiazole-derived molecule featuring a benzyl group at position 3, a p-tolyl (4-methylphenyl) group at position 4, and an aniline moiety linked via an ylidene bond to the thiazole ring. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are widely explored for their biological activities, including enzyme inhibition and cardioprotective effects .
Properties
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S.BrH/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19;/h2-15,17H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSJTPUMNVAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of 3-benzyl-4-(p-tolyl)thiazol-2(3H)-one with aniline in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Structure and Synthesis
The compound features a thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The synthesis of thiazole derivatives typically involves various methods, including cyclization reactions of substituted thioureas or thioamides with α-halo carbonyl compounds. The specific synthesis of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide can be achieved through the reaction of an appropriate aniline derivative with a benzothiazole precursor under acidic conditions.
Medicinal Chemistry
Thiazole derivatives, including This compound , have been extensively studied for their pharmacological potential.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit potent antibacterial activity against various strains of bacteria. A study demonstrated that related thiazole compounds showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative 1 | 7.8 | Staphylococcus aureus |
| Thiazole Derivative 2 | 15.6 | Escherichia coli |
Anticancer Properties
Thiazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .
Organic Synthesis
The unique reactivity of thiazoles allows them to serve as intermediates in the synthesis of more complex molecules. The compound can participate in various cycloaddition reactions, particularly [3 + 2] cycloadditions, leading to the formation of fused heterocycles .
Cycloaddition Reactions
The [3 + 2] cycloaddition involving thiazoles has been optimized to yield high product yields under mild conditions. For example, reactions involving benzothiazolium salts have shown yields ranging from 52% to 99%, depending on the substituents and reaction conditions employed .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| [3 + 2] Cycloaddition | Na₂CO₃ in Toluene at RT | 52-99 |
Biochemical Studies
The biochemical pathways influenced by thiazole derivatives are also an area of interest. Studies have indicated that these compounds can modulate various enzyme activities, potentially affecting metabolic pathways involved in disease processes.
Case Study 1: Antibacterial Screening
A series of substituted thiazoles were synthesized and evaluated for their antibacterial properties against Leishmania amazonensis. The results indicated that modifications to the thiazole ring significantly impacted biological activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Anticancer Activity
In another study, a library of thiazole derivatives was screened against multiple cancer cell lines. The findings revealed that specific substitutions on the thiazole ring enhanced cytotoxicity, suggesting pathways for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of the target compound with related thiazol-2(3H)-ylidene derivatives:
Key Observations :
- Substituent Positioning: The target compound’s p-tolyl group at position 4 contrasts with analogues bearing substituents at position 5 (e.g., compound 37 in ).
- Electronic Effects : The p-tolyl group (electron-donating methyl) vs. 4-nitrophenyl (electron-withdrawing nitro) in compound 37 may influence redox properties and metabolic stability.
- Salt Form : Hydrobromide salts (target and ) improve aqueous solubility compared to free bases, enhancing bioavailability .
Spectroscopic and Analytical Data
- IR Spectroscopy : Thiazole derivatives typically exhibit C=N stretching at ~1630–1690 cm⁻¹ and aromatic C-H vibrations at ~3000–3100 cm⁻¹. For example, compound 4g in showed C=O peaks at 1690 and 1638 cm⁻¹, while the target compound’s absence of carbonyl groups would simplify its IR profile.
- Mass Spectrometry : Analogues like compound 37 exhibit molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1428), consistent with thiazole derivatives. The target compound’s molecular weight (~450–500 g/mol) would align with hydrobromide-containing analogues .
Biological Activity
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of thiazole derivatives with aromatic amines. The structural integrity of the compound is critical for its biological activity, which is influenced by the substituents on the thiazole ring and the aniline moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Recent studies have shown that thiazole derivatives exhibit significant antifungal activity. For instance, compounds similar to this compound have demonstrated effectiveness against Candida albicans and Candida parapsilosis. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .
Antibacterial Activity
Thiazole compounds have also been evaluated for their antibacterial properties. Research indicates that derivatives exhibit activity against various bacterial strains, including Staphylococcus epidermidis. The presence of electron-donating groups on the phenyl ring enhances their antimicrobial efficacy, making these compounds promising candidates for further development .
Anticancer Activity
The anticancer potential of this compound has been highlighted in studies involving human cancer cell lines. Compounds with similar structures have shown moderate antiproliferative effects, particularly through mechanisms involving tubulin inhibition. For example, certain thiazole derivatives disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in fungal and bacterial metabolism.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, preventing polymerization and disrupting mitotic processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Antifungal Efficacy : A study demonstrated that a thiazole derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis, closely matching the efficacy of ketoconazole .
- Anticancer Properties : In a comparative study, a related compound was found to inhibit tubulin polymerization effectively and induce apoptosis in various cancer cell lines, suggesting a robust mechanism for anticancer activity .
Q & A
Q. Basic
- Structural elucidation :
- Purity assessment :
How can reaction conditions be optimized to improve synthetic yields?
Advanced
Key variables and their effects :
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C (reflux) | Maximizes cyclization | |
| Solvent | Ethanol or THF | Enhances solubility | |
| Catalyst | Acetic acid (5 mol%) | Accelerates Schiff base formation | |
| Reaction time | 12–24 hours | Ensures completion | |
| Methodology : |
- Design of Experiments (DoE) to screen variables .
- In-line monitoring via TLC or FTIR to track reaction progress .
What is the hypothesized mechanism of biological activity for this compound?
Q. Advanced
- Enzyme inhibition : Structural analogs show inhibition of:
- DNA intercalation : Planar aromatic systems (thiazole and p-tolyl) may stabilize DNA adducts (UV-Vis hypochromicity assays) .
Validation : - Biochemical assays : Fluorescence polarization for binding affinity (Kd < 1 µM) .
- SAR studies : Modifying the benzyl group alters potency (e.g., electron-withdrawing groups enhance activity) .
How should structure-activity relationship (SAR) studies be designed for derivatives?
Advanced
Key modifications and outcomes :
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| Methoxy | p-Tolyl | ↑ Solubility, ↓ Cytotoxicity | |
| Bromo | Benzyl | ↑ DNA binding affinity | |
| Sulfamoyl | Thiazole | ↑ Enzyme inhibition | |
| Methodology : |
- Parallel synthesis : Generate analogs via combinatorial chemistry .
- In vitro screening : MTT assays (cancer cell lines) and MIC tests (bacterial strains) .
How can contradictory biological activity data be resolved?
Advanced
Common sources of discrepancy :
- Assay conditions : Variability in cell culture media (e.g., serum content affects compound stability) .
- Impurity interference : By-products from incomplete purification (e.g., residual HBr) .
Resolution strategies : - Replicate studies : Independent validation across labs (e.g., NCI-60 panel for anticancer activity) .
- Orthogonal assays : Confirm enzyme inhibition via both fluorescence-based and radiometric methods .
What biological activities are commonly observed for this compound class?
Q. Basic
- Anticancer : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via apoptosis induction .
- Antimicrobial : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anti-inflammatory : 50% COX-2 inhibition at 1 µM .
How stable is the compound under various experimental conditions?
Q. Advanced
What analytical methods are recommended for quantifying the compound in biological matrices?
Q. Advanced
- LC-MS/MS : MRM transitions (e.g., m/z 450 → 320 for quantification) with a LOD of 0.1 ng/mL .
- Calibration curves : Linear range 0.1–100 µg/mL (R² > 0.99) in plasma .
Sample prep : Protein precipitation (acetonitrile) followed by SPE cleanup .
What strategies are effective for target identification in mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
